Tameridone
Overview
Description
Tameridone is a sedative . It has the molecular formula of C22H26N6O2 and a molecular weight of 406.481 .
Physical And Chemical Properties Analysis
Tameridone has a density of 1.4±0.1 g/cm³. Its boiling point is 684.1±65.0 °C at 760 mmHg. The vapor pressure is 0.0±2.1 mmHg at 25°C. The enthalpy of vaporization is 100.3±3.0 kJ/mol. The flash point is 367.5±34.3 °C. The index of refraction is 1.721. The molar refractivity is 114.5±0.5 cm³. It has 8 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .
Scientific Research Applications
1. Potential in Targeting Aging
Tameridone, as part of studies related to aging, has been implicated in extending lifespan and healthspan. A notable example is the TAME (Targeting Aging with Metformin) trial, which explores the use of metformin, a drug with protective effects against age-related diseases, as a stepping stone to developing more effective drugs targeting aging (Barzilai et al., 2016).
2. Involvement in Antioxidant and Nephroprotective Effects
Research on Tameridone includes its role in offering antioxidant and nephroprotective effects. This is evidenced in studies involving Trifolium alexandrinum methanolic extract (TAME), showing significant antioxidant effects and protective roles in maintaining renal urine and serum markers in treated rats (Shah et al., 2014).
3. Role in Geroscience-Guided Clinical Trials
Tameridone's applications extend to geroscience-guided clinical trials, such as TAME. These trials focus on affecting molecular aging pathways to slow down age-related multimorbidity and functional decline. The selection of appropriate blood-based biomarkers for such trials, including TAME, indicates the crucial role of Tameridone in aging research (Justice et al., 2018).
4. Benefits in Attenuating Aging Hallmarks
Tameridone, through metformin (as part of TAME), has been identified to attenuate the hallmarks of aging. It influences nutrient sensing, autophagy, intercellular communication, and protects against macromolecular damage, thereby contributing significantly to gerotherapeutics (Kulkarni, Gubbi, & Barzilai, 2020).
5. Molecular Pathology Endpoints in Aging Studies
The role of Tameridone in aging is further highlighted by its inclusion in the first clinical trial targeting fundamental processes of aging (TAME). This trial serves as a precursor to a range of therapeutic interventions aimed at extending lifespan or healthspan, demonstrating Tameridone's critical role in aging pathology (Niedernhofer, Kirkland, & Ladiges, 2017).
Safety And Hazards
Relevant Papers
I found a systematic review on pill and medication dispensers from a human-centered perspective . While it doesn’t specifically mention Tameridone, it provides valuable insights into the broader context of medication management and adherence, which could be relevant to the use of Tameridone as a sedative. More specific papers on Tameridone were not found in the search .
properties
IUPAC Name |
7-[2-[4-(1H-indol-3-yl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-25-20-19(21(29)26(2)22(25)30)28(14-24-20)12-11-27-9-7-15(8-10-27)17-13-23-18-6-4-3-5-16(17)18/h3-6,13-15,23H,7-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOSYHJYEWUYGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCC(CC3)C4=CNC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90144705 | |
Record name | Tameridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tameridone | |
CAS RN |
102144-78-5 | |
Record name | Tameridone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102144785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tameridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAMERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74ATQ0K1LA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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